molecular formula C6H12O5 B13713337 1,3,4,5-Tetrahydroxyhexan-2-one

1,3,4,5-Tetrahydroxyhexan-2-one

Cat. No.: B13713337
M. Wt: 164.16 g/mol
InChI Key: QZNPNKJXABGCRC-UHFFFAOYSA-N
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Description

Historical Context of Fructose (B13574) Research: Discovery and Characterization

The journey to understanding 1,3,4,5-Tetrahydroxyhexan-2-one began with the discovery of fructose itself by French chemist Augustin-Pierre Dubrunfaut in 1847. byjus.com However, it was the seminal work of German chemist Emil Fischer between 1891 and 1894 that established the stereochemical configuration of known sugars, including fructose, and predicted their possible isomers. rsc.org Fischer's work laid the groundwork for understanding that sugars like fructose could exist in an open-chain form, which was essential for explaining many of its chemical reactions. ncert.nic.in

The open-chain structure of fructose was confirmed through various chemical reactions that indicated the presence of a ketonic functional group at the C-2 position and a straight chain of six carbon atoms. ncert.nic.inyoutube.com While the cyclic forms account for the majority of fructose molecules in solution, the open-chain form, though present in a small equilibrium amount, is crucial for understanding phenomena like mutarotation and the compound's role as a reducing sugar. wikipedia.org

The characterization of this elusive open-chain structure has been advanced through modern analytical techniques. Computational methods, such as Density Functional Theory (DFT), have been employed to calculate the vibrational spectra (FTIR) of D-fructose in its open-chain form, providing theoretical support for its structure. researchgate.netresearchgate.net These studies have helped to distinguish the spectral features of the acyclic form from its more abundant cyclic isomers.

Table 1: Calculated Vibrational Frequencies for Open-Chain D-Fructose

Vibrational ModeCalculated Frequency Range (cm⁻¹)Reference
C=O Stretching1634 - 1849 researchgate.net
In-plane CH and OH Deformation1191 - 1362 researchgate.net
CO and CC Stretching995 - 1191 researchgate.net

This table presents theoretically calculated data and may vary from experimental values.

Significance in Fundamental Biochemical and Organic Chemistry Research

The open-chain structure of this compound is of paramount importance in several areas of research, most notably in the study of the Maillard reaction and as a key intermediate in metabolic pathways.

In food chemistry and biochemistry, the Maillard reaction, a form of non-enzymatic browning, is a central area of study. This reaction, first described by Louis Camille Maillard in 1912, occurs between amino acids and reducing sugars. wikipedia.org Fructose, in its open-chain form, is a potent participant in this reaction, often reacting more rapidly than glucose. wikipedia.orgresearchgate.net This is because the reactive ketone group is readily available in the acyclic structure. The initial stages of the Maillard reaction involving fructose have been a subject of intense research, with studies dating back several decades. acs.org The reaction leads to the formation of a wide array of compounds that contribute to the color, flavor, and aroma of cooked foods, but can also lead to the formation of potentially harmful advanced glycation end-products (AGEs) in biological systems. nih.gov

In the realm of organic chemistry, the open-chain form of fructose serves as a versatile building block. Research has demonstrated the use of modified open-chain D-fructose derivatives as substrates for enzymes like polyol dehydrogenase. researchgate.net This highlights the potential of using this acyclic structure in biocatalytic transformations to produce other valuable chemical compounds. The reactivity of the ketone and multiple hydroxyl groups allows for a range of chemical modifications, making it a target for synthetic chemists.

Overview of Research Trajectories Related to this compound

The research trajectory for this compound has evolved from fundamental structural elucidation to a more nuanced understanding of its role in complex chemical and biological systems.

Early research was heavily focused on the basic chemistry of fructose, including the equilibrium between its cyclic and open-chain forms and its fundamental reactions. rsc.orgacs.org This foundational work was crucial for establishing the principles of carbohydrate chemistry.

A significant and enduring research trajectory has been the investigation of the Maillard reaction. The focus has shifted from simply observing the browning phenomenon to detailed mechanistic studies of the reaction pathways involving fructose. researchgate.net More recently, research has delved into the physiological implications of fructose-mediated Maillard reactions, particularly the formation of AGEs and their link to metabolic and inflammatory diseases. nih.govnih.gov

In recent years, with the growing interest in sustainable chemistry, the use of biomass-derived carbohydrates like fructose as chemical feedstocks has gained prominence. This has spurred research into the catalytic transformation of fructose, where the open-chain form is a key reactive species, into valuable platform chemicals. Furthermore, the metabolic fate of fructose and its acyclic intermediates is a major focus in health and nutrition research, with studies exploring its link to metabolic syndrome, non-alcoholic fatty liver disease, and other health issues. nih.govnih.govdovemed.com

Table 2: Key Research Milestones

Year/PeriodResearch FocusKey FindingsReferences
1847Discovery of FructoseAugustin-Pierre Dubrunfaut discovers fructose. byjus.com
1891-1894Structural ElucidationEmil Fischer determines the stereochemistry of sugars, including the open-chain form of fructose. rsc.org
1912Maillard ReactionLouis Camille Maillard first describes the reaction between amino acids and reducing sugars. wikipedia.org
1980s-PresentFructose and HealthResearch intensifies on the link between fructose consumption, the Maillard reaction in vivo, and metabolic diseases. nih.govnih.gov
2000s-PresentBiocatalysis and Green ChemistryThe use of fructose and its derivatives, including the open-chain form, as substrates in enzymatic and catalytic transformations for the synthesis of valuable chemicals is explored. researchgate.netnih.gov

Properties

IUPAC Name

1,3,4,5-tetrahydroxyhexan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h3,5-8,10-11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNPNKJXABGCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(=O)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic and Biosynthetic Methodologies

Chemical Synthesis Approaches for Fructose (B13574) and its Analogs

The chemical synthesis of fructose and its derivatives is a complex challenge due to the presence of multiple stereocenters. Researchers have developed a variety of strategies to control the stereochemical outcome of these syntheses, often employing enzymes and chemoenzymatic approaches to achieve high selectivity.

Stereoselective Synthesis Strategies

Stereoselective synthesis is crucial for obtaining specific isomers of fructose and its analogs. One notable strategy involves the use of metal-mediated fragmentation and stereoselective reduction. For instance, D-fructose can be used as a starting material to synthesize a series of C18-guggultetrol and C18-phytosphingosine stereoisomers. Key steps in this process include a stereoselective reduction and a 1,4 O → O silyl migration, which allow for precise control over the stereochemistry of the final products.

Another approach to stereoselective synthesis is the aldol (B89426) addition reaction, a fundamental carbon-carbon bond-forming reaction in carbohydrate chemistry. The enzyme fructose 1,6-bisphosphate aldolase (B8822740), for example, catalyzes the highly stereoselective aldol addition of dihydroxyacetone phosphate (B84403) (DHAP) to glyceraldehyde-3-phosphate (GAP) to form fructose 1,6-bisphosphate. libretexts.org This enzymatic reaction creates two new chiral centers with a high degree of stereocontrol, yielding only one of the four possible stereoisomeric products. libretexts.org

Enzymatic Resolution Techniques in Synthesis

Enzymatic kinetic resolution (EKR) is a powerful tool for separating enantiomers of chiral compounds and is applicable to the synthesis of optically active precursors for fructose and its analogs. This technique relies on the ability of enzymes, such as lipases, to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For example, lipases from Candida antarctica (CAL-B) and Burkholderia cepacia have been successfully employed in the kinetic resolution of racemic alcohols possessing a 1,2,3,4-tetrahydroquinoline moiety, which are valuable building blocks in medicinal chemistry. mdpi.com Although not directly applied to fructose itself in the provided sources, this methodology is a standard approach for obtaining enantiomerically pure starting materials for the synthesis of complex chiral molecules like fructose derivatives.

The process typically involves the acylation of a racemic alcohol, where the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol. The efficiency of this resolution is often expressed by the enantiomeric ratio (E-value).

Chemoenzymatic Synthesis of Fructose Derivatives

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create complex molecules with high selectivity and efficiency. A key enzyme in the chemoenzymatic synthesis of fructose derivatives is D-fructose-6-phosphate aldolase (FSA). FSA catalyzes the aldol addition of dihydroxyacetone (DHA) and hydroxyacetone (HA) to a variety of aldehyde acceptors. nih.gov

This approach has been utilized in cascade reactions to synthesize important compounds such as 1-deoxynojirimycin and 1-deoxymannojirimycin. nih.gov The enzymatic aldol addition step is highly stereoselective. For example, the synthesis of 1-deoxy-D-xylulose can be achieved using HA as the donor and either 2-benzyloxyethanal or 2-hydroxyethanal as acceptors. nih.gov The performance of the reaction can depend on the donor substrate, with hydroxyacetone often providing better conversions. nih.gov

EnzymeDonor SubstrateAcceptor AldehydeProductStereoselectivity
D-Fructose-6-phosphate Aldolase (FSA)Dihydroxyacetone (DHA)(R)-3-(N-Cbz-amino)-2-hydroxypropanalPrecursor to 1-DeoxynojirimycinHigh
D-Fructose-6-phosphate Aldolase (FSA)Dihydroxyacetone (DHA)(S)-3-(N-Cbz-amino)-2-hydroxypropanalPrecursor to 1-DeoxymannojirimycinHigh
D-Fructose-6-phosphate Aldolase (FSA)Hydroxyacetone (HA)2-Benzyloxyethanal1-Deoxy-D-xyluloseHigh
D-Fructose-6-phosphate Aldolase (FSA)Hydroxyacetone (HA)2-Hydroxyethanal1-Deoxy-D-xyluloseHigh (with some epimerization during isolation) nih.gov
D-Fructose-6-phosphate Aldolase (FSA)Hydroxyacetone (HA)D-(-)-threose1-Deoxy-D-ido-hept-2-uloseHigh

Synthesis of L-Fructose and its Derivatives

L-Fructose, a rare sugar, has garnered interest for its potential applications in the pharmaceutical and food industries. While D-fructose is abundant in nature, L-fructose is not. An improved chemical synthesis for L-fructose has been developed starting from the readily available L-sorbose. This process is characterized by the use of inexpensive starting materials, simple and safe experimental procedures, and a short reaction time, making it suitable for large-scale production. A scale-up experiment yielding 42.7 g of L-fructose with a high purity of 99.65% and a total yield of 50.2% has been reported.

Facile enzymatic synthesis of L-fructose has also been achieved through an aldol condensation reaction using rhamnulose bisphosphate aldolase (RhaD) with DL-glycerol 3-phosphate and glycerol as substrates. atlasofscience.org

Fructose as a Reductant in Nanomaterial Synthesis

Fructose has been effectively utilized as a reducing agent in the green synthesis of metallic nanoparticles, offering a cost-effective and environmentally friendly alternative to conventional chemical reductants. It has been employed in the synthesis of both gold (Au) and silver (Ag) nanoparticles.

In the synthesis of gold nanoparticles, fructose acts as both a reducing and stabilizing agent. The reactions are typically carried out at room temperature and atmospheric pressure. The stability of the resulting nanoparticles is dependent on the concentration of fructose. Similarly, well-dispersed silver nanoparticles have been prepared by reducing silver nitrate with fructose. This method is considered a safer alternative to conventional techniques.

NanoparticleMetal SaltReducing AgentStabilizing AgentKey Findings
Gold (Au)HAuCl4FructoseFructoseSpherical nanoparticles with a uniform size; stability depends on fructose concentration.
Silver (Ag)AgNO3FructoseFructoseProvides low-cost and well-dispersed nanoparticles; a safer alternative to conventional methods.

Biosynthesis Pathways in Prokaryotic and Eukaryotic Systems

In biological systems, fructose is synthesized through specific metabolic pathways. In eukaryotes, the primary route for fructose biosynthesis from glucose is the polyol (or sorbitol) pathway. This pathway involves two main enzymatic steps. First, aldose reductase reduces glucose to sorbitol. Subsequently, sorbitol dehydrogenase oxidizes sorbitol to fructose. This pathway is particularly active in tissues such as the seminal vesicles, which produce the fructose-rich seminal fluid that provides energy for sperm cells.

In prokaryotes, such as bacteria and yeast, fructose is a key intermediate in glycolysis and gluconeogenesis. While these pathways are primarily for energy metabolism, they also represent the biosynthetic routes for fructose phosphates. For instance, in the glycolysis pathway, fructose-6-phosphate (B1210287) is phosphorylated to fructose-1,6-bisphosphate, which is then cleaved by aldolase. In gluconeogenesis, the reverse reaction occurs, where fructose 1,6-bisphosphate is synthesized from smaller precursors and can then be converted to fructose-6-phosphate and subsequently to glucose-6-phosphate. The enzyme fructose-1,6-bisphosphatase is a key regulatory enzyme in the gluconeogenic synthesis of fructose-6-phosphate in organisms like Saccharomyces cerevisiae. rsc.org

Substrate Utilization and Enzyme Mechanisms in Fructose Biosynthesis

The functionality of the polyol pathway is critically dependent on the specific actions of its two key enzymes and the availability of their respective cofactors.

Aldose Reductase: This enzyme belongs to the aldo-keto reductase superfamily and initiates the pathway by converting glucose to sorbitol. researchgate.net The mechanism involves the reduction of the aldehyde group of glucose to a primary alcohol group, forming the sugar alcohol sorbitol. researchgate.net This enzymatic reaction utilizes nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) as a reducing agent, which is concomitantly oxidized to NADP+. wikipedia.orgresearchgate.net Aldose reductase has a relatively low affinity for glucose, meaning it becomes significantly active only when intracellular glucose levels are high. youtube.com

Sorbitol Dehydrogenase: The second enzyme in the pathway, sorbitol dehydrogenase, catalyzes the oxidation of sorbitol to fructose. wikipedia.org This reaction targets the hydroxyl group on the second carbon of sorbitol, converting it into a keto group, which characterizes fructose as a ketose. wikipedia.org This step uses nicotinamide adenine dinucleotide (NAD+) as an oxidizing agent, which is reduced to NADH in the process. wikipedia.orgresearchgate.net

EnzymeSubstrateCofactorProduct
Aldose ReductaseGlucoseNADPHSorbitol
Sorbitol DehydrogenaseSorbitolNAD+Fructose

Regulatory Aspects of Fructose Biosynthesis at the Molecular Level

The regulation of the polyol pathway is intrinsically linked to the availability of its primary substrate, glucose. Unlike the tightly regulated glycolytic pathway, the polyol pathway's activity is largely substrate-driven.

Substrate Availability: The primary regulatory factor for the polyol pathway is the intracellular concentration of glucose. youtube.com During normoglycemic conditions, the majority of glucose is phosphorylated by hexokinase and enters glycolysis. wikipedia.org However, in hyperglycemic states, hexokinase becomes saturated, leading to an accumulation of intracellular glucose that can then enter the polyol pathway. wikipedia.org

Enzyme Kinetics: The kinetic properties of aldose reductase play a crucial regulatory role. Its high Michaelis constant (Km) for glucose means that the enzyme's activity is minimal at normal blood glucose levels but increases significantly during hyperglycemia. youtube.com This ensures that the polyol pathway is primarily active as a "spillover" pathway for excess glucose.

Cofactor Balance: The activity of the polyol pathway also influences the cellular redox balance by altering the ratios of NADPH/NADP+ and NADH/NAD+. The consumption of NADPH by aldose reductase and the production of NADH by sorbitol dehydrogenase can have significant downstream effects on other metabolic processes that rely on these cofactors. nih.gov For instance, the depletion of NADPH can impact processes that require its reducing power, such as the regeneration of the antioxidant glutathione. nih.gov

Chemical Reactivity and Derivatization Studies

Complex Reaction Mechanisms of Fructose (B13574)

Anomeric Transformations and Mutarotation Equilibria

In aqueous solutions, fructose exists as an equilibrium mixture of several cyclic isomers and a small percentage of the open-chain form. libretexts.orglibretexts.org This phenomenon, known as mutarotation, involves the interconversion of different anomers. libretexts.orgmasterorganicchemistry.com The primary cyclic forms are the six-membered ring structures called fructopyranoses and the five-membered ring structures known as fructofuranoses. libretexts.orglibretexts.org Each of these ring forms can exist as either an α or β anomer, which are diastereomers that differ in the configuration at the anomeric carbon (C2). libretexts.org

The equilibrium distribution of these anomers in an aqueous solution is a dynamic process. libretexts.orglibretexts.org For D-fructose in water, the equilibrium mixture is composed of approximately 68% β-fructopyranose, 2.7% α-fructopyranose, 22.4% β-fructofuranose, and 6.2% α-fructofuranose, with a very small amount of the open-chain keto form present. libretexts.org The β-pyranose form is particularly stable and is the sweetest of the fructose isomers. libretexts.org The interconversion between these forms occurs through the opening of the cyclic hemiacetal to the open-chain keto form, followed by re-cyclization. masterorganicchemistry.com This process is spontaneous and reversible in aqueous solutions and can be catalyzed by both acids and bases. libretexts.orglibretexts.org The change in optical rotation of a freshly prepared fructose solution over time is a direct consequence of mutarotation as the anomers interconvert to reach equilibrium. masterorganicchemistry.comstudysmarter.co.uk

Tautomer Percentage at Equilibrium (20 °C in D₂O)
β-pyranose 68.23%
β-furanose 22.35%
α-furanose 6.24%
α-pyranose 2.67%
keto tautomer 0.50%

Data sourced from a study on the tautomeric composition of D-fructose at equilibrium. nih.gov

Pathways of Isomerization and Epimerization

Under certain conditions, particularly in the presence of base or acid, fructose can undergo isomerization and epimerization reactions. wikipedia.org A key transformation is the Lobry de Bruyn-van Ekenstein transformation, which involves the base- or acid-catalyzed conversion of a ketose to an aldose, and vice versa, through an enediol intermediate. wikipedia.orgbiologyonline.com This reaction is significant in industrial processes for producing certain ketoses. wikipedia.org

In the context of fructose, this transformation can lead to the formation of its isomers, glucose and mannose. youtube.com The process begins with the deprotonation at the C1 position of fructose in the presence of a base, forming an enolate anion. youtube.com This enolate can then be protonated at either C1 to revert to fructose or at C2 to form an enediol intermediate. wikipedia.org Protonation of the enediol can then yield either glucose or its C2 epimer, mannose. wikipedia.orgyoutube.com The final product is a mixture of fructose, glucose, and mannose. wikipedia.org The ratio of these products depends on factors such as concentration, solvent, pH, and temperature. wikipedia.org For example, under subcritical water conditions in a phosphate (B84403) buffer, the isomerization and epimerization of fructose can be controlled to produce useful monosaccharides like glucose, mannose, allulose, and allose. nih.gov

Dehydration Reactions and Furan (B31954) Derivative Formation

The acid-catalyzed dehydration of fructose is a crucial reaction for the production of valuable platform chemicals, most notably 5-hydroxymethylfurfural (B1680220) (5-HMF). rsc.orgnih.gov This reaction involves the removal of three water molecules from the fructose molecule. rsc.orgrsc.org The dehydration of ketoses like fructose is generally much faster than that of aldoses. rsc.orgrsc.org

The mechanism of fructose dehydration to 5-HMF is a complex, multi-step process that can proceed through cyclic intermediates. rsc.orgnih.gov The reaction is typically carried out in various solvents, including water, organic solvents, and ionic liquids, with the choice of solvent influencing the reaction rate and selectivity. rsc.orgrsc.org For instance, in dimethyl sulfoxide (B87167) (DMSO), the reaction can proceed without an added acid catalyst at high temperatures. nih.gov The formation of 5-HMF is often accompanied by the formation of side products, such as levulinic acid, formic acid, and humins, which are complex, dark-colored polymeric materials. nih.govrsc.org The yield of 5-HMF can be optimized by controlling reaction conditions such as temperature, catalyst concentration, and reaction time. mdpi.comrug.nl For example, using a CePW12O40 catalyst, a 99.40% yield of 5-HMF was achieved under optimized conditions. mdpi.com

Catalyst Solvent Temperature (°C) Fructose Conversion (%) 5-HMF Selectivity (%) 5-HMF Yield (%)
CePW₁₂O₄₀ sec-butanol 158 - - 99.40
Sulfuric Acid Water-MIBK 155 96 - 81
Nb₂O₅ Water 165 76 75 57
Amberlyst-15 1-butanol 100 - - 92 (overall for DMF)

This table summarizes findings from various studies on fructose dehydration to 5-HMF under different catalytic conditions. nih.govmdpi.comrug.nlresearchgate.net

Advanced Glycosylation End-Product Formation Mechanisms (Chemical Aspects)

Fructose, being a reducing sugar, can participate in non-enzymatic glycation reactions with proteins, lipids, and nucleic acids, leading to the formation of Advanced Glycation End-products (AGEs). nih.govnumberanalytics.com This process, also known as the Maillard reaction, is initiated by the reaction of the carbonyl group of fructose with a free amino group, typically from lysine (B10760008) or arginine residues in proteins, to form a Schiff base. nih.govresearchgate.net The Schiff base can then undergo rearrangement to form a more stable ketoamine product, known as a Heyns product in the case of fructose. rsc.org

These early glycation products can further react through a series of complex reactions, including oxidation, dehydration, and condensation, to form irreversible, heterogeneous AGEs. nih.govresearchgate.net Fructose is considered to be about ten times more reactive than glucose in forming AGEs, although its concentration in blood plasma is typically much lower. nih.govnih.gov The formation of AGEs from fructose can lead to the generation of various specific compounds, including N-carboxymethyllysine and glyoxal-lysine dimers. nih.govresearchgate.net The accumulation of AGEs is implicated in the pathophysiology of various age-related and chronic diseases. nih.govsciopen.com

Derivatization Strategies for Functionalization and Structural Modification

Esterification and Etherification Reactions for Research Applications

The hydroxyl groups of fructose provide multiple sites for derivatization through esterification and etherification reactions. These modifications are valuable for creating compounds with altered properties for various research and industrial applications. chemistrysteps.com

Esterification of fructose involves reacting its hydroxyl groups with acids, acid anhydrides, or acid chlorides to form esters. chemistrysteps.com This can be achieved through chemical or enzymatic methods. Chemical esterification often uses reagents like acetic anhydride (B1165640) in the presence of a base like pyridine. chemistrysteps.com Enzymatic synthesis, typically using lipases, offers a more selective approach to produce fructose esters. nih.govnih.gov For example, the enzymatic synthesis of fructose fatty acid esters has been optimized to achieve high conversion rates. nih.gov These sugar esters have applications as biosurfactants and in the food and pharmaceutical industries. nih.govcore.ac.uk

Etherification of fructose involves the formation of ether linkages at its hydroxyl groups. A common method is the Williamson ether synthesis, which can be adapted for carbohydrates using a mild base like silver oxide to avoid undesired side reactions. chemistrysteps.com Benzyl ethers are useful as protecting groups in carbohydrate synthesis because they are stable under various conditions and can be selectively removed. chemistrysteps.com Furthermore, the etherification of fructose can be combined with dehydration to produce valuable biofuels like 5-ethoxymethylfurfural (EMF). researchgate.netresearchgate.net This one-pot conversion can be catalyzed by various solid acid catalysts. researchgate.netnih.gov

Phosphorylation Pathways and Phosphate Ester Synthesis

The phosphorylation of fructose is a critical process in both biological systems and synthetic chemistry. In cellular metabolism, fructose is primarily phosphorylated to fructose 1-phosphate by fructokinase or to fructose 6-phosphate, a key intermediate in the glycolysis pathway. wikipedia.org Fructose 6-phosphate is generated through the isomerization of glucose 6-phosphate. wikipedia.org This derivative, also known as the Neuberg ester, was first identified in 1918 through the mild acid hydrolysis of fructose 2,6-bisphosphate. wikipedia.org

The synthesis of fructose phosphates can also be achieved through chemical methods. For instance, fructose-1-phosphate (B91348) can be synthesized using phosphorus pentoxide. nih.gov Furthermore, enzymes like D-fructose-6-phosphate aldolase (B8822740) (FSA) are utilized in organic synthesis. FSA can catalyze the aldol (B89426) addition of dihydroxyacetone (DHA) to N-Cbz-3-aminopropanal, which is a key step in the synthesis of D-fagomine and its derivatives. nih.gov This chemo-enzymatic approach simplifies the production of these compounds. nih.govresearchgate.net

The synthesis of phosphate esters is a broad area of organic chemistry with various methods available for P-O bond formation. organic-chemistry.org For example, triflic acid can catalyze the hydrolysis of phosphonate (B1237965) esters to phosphonic acids. organic-chemistry.org Another approach involves the use of a P(V)-based Ψ-reagent for the synthesis of unsymmetrical phosphate triesters. organic-chemistry.org

Amination and Amidation Reactions for Novel Structures

Amination and amidation reactions of fructose and its derivatives open avenues for the creation of novel nitrogen-containing compounds. For instance, the reaction of 3,4-diphenyl-1,2,5-thiadiazole (B14157591) 1,1-dioxide with various amides and aromatic amines has been studied, leading to the formation of addition products. researchgate.net Similarly, the reactions of amidines with 5-methylene-1,3-dioxolan-2-ones, which can be derived from sugars, yield different products depending on the structure of the amidine and the reaction conditions. researchgate.net These reactions can produce substituted oxazolidin-2-ones and other heterocyclic structures. researchgate.net

In a more direct application to fructose derivatives, the hydrogenation of an intermediate using Raney Nickel can produce aminoethyl-β-fructopyranoside. rsc.org This highlights a pathway to introduce amino groups into the fructose structure. The solid-phase synthesis of 1,4-diazepin-2-ones has also been accomplished using amino acids, demonstrating the potential for creating complex nitrogen-containing heterocycles from sugar-derived starting materials. nih.gov

Oxidation and Reduction Chemistry in Fructose Modification

The oxidation and reduction of fructose are fundamental transformations that lead to a variety of modified products. Oxidation-reduction reactions, or redox reactions, involve the transfer of electrons, where one substance is oxidized (loses electrons) and another is reduced (gains electrons). youtube.com

In the context of fructose, these reactions can be highly specific. For example, the six-electron oxidation of hexahydroxybenzene, a related polyol, proceeds through intermediates like tetrahydroxy-1,4-benzoquinone and rhodizonic acid to ultimately form cyclohexanehexaone. researchgate.net This demonstrates the stepwise nature of oxidation in polyhydroxylated compounds. The reduction of rhodizonic acid can yield tetrahydroxy-p-quinone and hexahydroxybenzene. researchgate.net

Synthesis of Fructose-Based Surfactants

Fructose serves as a valuable renewable feedstock for the synthesis of surfactants. nih.govrsc.orgnih.govrug.nl A notable method involves a three-component reaction using fructose, fatty acid methyl esters (FAME), and 3-hydroxypropionitrile. nih.govnih.govrug.nl This process is scalable, can be performed at ambient conditions, and avoids the need for chromatographic purification. nih.govrsc.orgnih.govrug.nl

One of the key challenges in producing fructose-based surfactants is the Fischer glycosidation of fructose with long-chain alcohols, which can lead to dehydration and the formation of byproducts like 5-hydroxymethylfurfural (HMF) and levulinic acid. nih.gov To circumvent this, methods have been developed, such as using FeCl₃ as a promoter for glycosidation, although this can result in modest yields. nih.gov A more successful approach involves the glycosylation of fructose with hydroxypropionitrile, where the desired β-fructopyranoside precipitates from the reaction mixture, simplifying isolation. nih.gov The resulting aminoethyl-β-fructopyranoside can then be amidated with fatty acid methyl esters to produce the final surfactant. rsc.org

The properties of these fructose-based surfactants are comparable to existing glucose-based surfactants in terms of their critical micelle concentrations and Krafft points. nih.govrsc.orgnih.govrug.nl

Table 1: Synthesis of Fructose-Based Surfactants

Starting Materials Key Reaction Step Product Yield Reference
Fructose, 3-Hydroxypropionitrile Fischer Glycosylation 2-Cyanoethyl-β-D-fructopyranoside 59% rsc.org
2-Cyanoethyl-β-D-fructopyranoside, Fatty Acid Methyl Esters NaOMe-mediated Amidation C8-Fructose-based Surfactant 60% rsc.org
Inulin, 3-Hydroxypropionitrile Fischer Glycosylation 2-Cyanoethyl-β-D-fructopyranoside 46% rsc.org

Synthesis of other Fructose-derived Building Blocks

Beyond surfactants, fructose is a versatile platform for the synthesis of various other valuable chemical building blocks. A significant achievement is the cost-efficient conversion of D-fructose into 2-deoxy-L-ribose, an important component of nucleic acids. nih.govacs.org This multi-step synthesis involves a novel radical cyclization followed by fragmentation, selective enzymatic hydrolysis, and oxidative cleavage. nih.govacs.org

The transformation of sugars into enantiopure building blocks with specific functionalities is a key strategy in organic synthesis. acs.orgresearchgate.net This often involves reducing the number of hydroxyl groups and stereocenters to create more synthetically tractable molecules. acs.orgresearchgate.net Dihydropyranones derived from sugars are particularly useful intermediates. acs.orgresearchgate.net Fructose can also be a precursor for the production of 5-hydroxymethylfurfural (HMF), a platform chemical, though yields can be limited in aqueous systems due to byproduct formation. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
1,3,4,5-Tetrahydroxyhexan-2-one
2-Cyanoethyl-β-D-fructopyranoside
2-deoxy-L-ribose
3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide
3-hydroxypropionitrile
5-hydroxymethylfurfural (HMF)
5-methylene-1,3-dioxolan-2-ones
Aminoethyl-β-fructopyranoside
C8-Fructose-based Surfactant
Cyclohexanehexaone
D-fagomine
D-fructose
D-fructose-6-phosphate aldolase (FSA)
D-glucose
Dihydroxyacetone (DHA)
Fatty acid methyl esters (FAME)
Fructose 1-phosphate
Fructose 2,6-bisphosphate
Fructose 6-phosphate
Glucose 6-phosphate
Hexahydroxybenzene
Inulin
Levulinic acid
N-Cbz-3-aminopropanal
Neuberg ester
Oxazolidin-2-ones
Phosphorus pentoxide
Rhodizonic acid
Sucrose (B13894)
Tetrahydroxy-1,4-benzoquinone
Tetrahydroxy-p-quinone

Structural Analysis and Conformational Research

Elucidation of Fructose (B13574) Anomeric Forms and Cyclic Isomers

In aqueous solution, the open-chain structure of fructose, which contains a ketone functional group, undergoes intramolecular cyclization to form more stable ring structures. libretexts.orgbyjus.com This process, a reversible nucleophilic addition, results in the formation of a new chiral center at the anomeric carbon (C2), leading to different anomeric forms (α and β). csbsju.eduyoutube.com

The cyclization of fructose can result in two primary ring sizes: a five-membered ring, known as a furanose, or a six-membered ring, called a pyranose. libretexts.orgcsbsju.eduncert.nic.in The furanose ring is formed when the hydroxyl group on carbon 5 attacks the ketone at carbon 2. libretexts.orglibretexts.org The pyranose ring is formed by the attack of the hydroxyl group on carbon 6 at the C2 ketone. libretexts.orglibretexts.org

These rings are not planar. The pyranose ring typically adopts a stable chair conformation, similar to cyclohexane. libretexts.org Specifically, studies have shown that the dominant β-pyranose form exists in a ²C₅ chair configuration (equivalent to the ¹C₄ conformation in aldoses). nih.govacs.org This conformation is stabilized by a cooperative network of intramolecular hydrogen bonds. nih.govacs.org In contrast, the furanose ring is closer to being flat but still adopts puckered conformations, often described as an "envelope" shape. youtube.com While the pyranose form is generally more stable for free fructose, the furanose form is notably present in significant biological molecules like sucrose (B13894) and in fructan biopolymers. acs.orgstackexchange.com

In an aqueous environment, fructose exists as an equilibrium mixture of its different cyclic isomers and a very small percentage of the open-chain form. libretexts.orglibretexts.orgacs.org This phenomenon of interconversion between anomeric forms is known as mutarotation. libretexts.org Spectroscopic and analytical studies have quantified the distribution of these forms at equilibrium. The β-pyranose anomer is the most predominant species, accounting for approximately 70% of the mixture. libretexts.orglibretexts.orgresearchgate.net The β-furanose form is the next most abundant at about 22-23%. libretexts.orglibretexts.orgresearchgate.net The remaining percentage consists of the α-anomers and the linear keto form. libretexts.orgresearchgate.net The β-pyranose form is known to be one of the sweetest tasting compounds. libretexts.orglibretexts.org

Table 1: Equilibrium Distribution of D-Fructose Isomers in Aqueous Solution

IsomerRing TypePercentage at Equilibrium
β-D-fructopyranosePyranose (6-membered)~70%
β-D-fructofuranoseFuranose (5-membered)~22-23%
α-anomers and open-chainVarious<8%

Note: The exact percentages can vary slightly with temperature and other solution conditions.

Theoretical and Computational Approaches to Fructose Structure

Computational chemistry provides powerful tools to investigate the intricacies of fructose's structure and dynamics at an atomic level.

Quantum chemical methods, such as Density Functional Theory (DFT), have been employed to explore the potential energy surface of fructose. nih.govresearchgate.net These studies calculate the relative energies of different conformations, providing insight into their stability. For instance, calculations have shown that the β-pyranose structure in the ²C₅ configuration is the most stable form for an isolated fructose molecule, largely due to an extensive network of five intramolecular hydrogen bonds. nih.govacs.org Breaking even a single one of these hydrogen bonds can destabilize the molecule by more than 10 kJ/mol. nih.gov Quantum chemical calculations have also been used to model the reaction pathways and energy barriers for processes like the isomerization of glucose to fructose. researchgate.net These theoretical approaches can benchmark and validate experimental findings, providing a deeper understanding of the forces governing fructose's preferred shapes. nih.gov

Molecular dynamics (MD) simulations allow researchers to model the movement of fructose atoms over time, providing a dynamic picture of its behavior in various environments. acs.orgnih.gov Simulations of fructose in aqueous solutions have been used to study its hydration, the interactions between fructose and water molecules, and the influence of concentration on these interactions. researchgate.net For example, MD studies indicate that fructose-fructose and fructose-water interactions significantly affect the rotational-diffusion motions in solution. researchgate.net Other simulations have investigated the role of solvents, such as dimethyl sulfoxide (B87167) (DMSO), in chemical reactions like the dehydration of fructose to 5-hydroxymethylfurfural (B1680220). rsc.org These studies revealed that DMSO can preferentially coordinate around fructose, affecting the local arrangement of water molecules and protecting the fructose from certain side reactions. rsc.org Ab initio MD simulations have also been used to investigate the detailed mechanism of glucose isomerization to fructose in acidic aqueous solutions. nih.govacs.org

Crystallographic Investigations of Fructose and its Complexes

X-ray crystallography provides definitive experimental evidence for the three-dimensional structure of molecules in their solid, crystalline state. Several crystallographic studies have been conducted on fructose and its complexes. acs.orgcapes.gov.brglycoforum.gr.jp

The crystal structure of pure D-fructose confirms that it exists as β-D-fructopyranose in the solid state, adopting the stable ²C₅ chair conformation. acs.orgnih.gov More recently, the crystal structure of a racemic mixture of D- and L-fructose was determined. nih.govresearchgate.net This study revealed a triclinic crystal system with the space group P1. nih.govresearchgate.net The crystal packing is characterized by extensive three-dimensional networks of hydrogen bonds, including both homochiral (between like molecules, e.g., D-fructose to D-fructose) and heterochiral (between D- and L-fructose molecules) interactions. nih.govresearchgate.net These hydrogen bonds are crucial for the stability of the crystal lattice. glycoforum.gr.jp Crystallographic studies of fructose complexed with enzymes have also provided critical insights into the conformational changes the sugar undergoes upon binding. capes.gov.br

Table 2: Crystallographic Data for Racemic β-D,L-Fructose

ParameterValueReference
Chemical FormulaC₆H₁₂O₆ researchgate.net
Crystal SystemTriclinic nih.govresearchgate.net
Space GroupP1 nih.govresearchgate.net
a (Å)5.43124 (19) researchgate.net
b (Å)7.2727 (3) researchgate.net
c (Å)10.1342 (4) researchgate.net
α (°)69.120 (2) researchgate.net
β (°)83.907 (2) researchgate.net
γ (°)78.381 (2) researchgate.net
Volume (ų)366.09 (2) researchgate.net
Z2 nih.govresearchgate.net

Note: Data corresponds to the unit cell of the crystal lattice.

Isomerism and Stereochemistry of Fructose and Related Compounds

1,3,4,5-Tetrahydroxyhexan-2-one, as a ketohexose, possesses three chiral centers at carbons C3, C4, and C5. This chirality gives rise to a number of stereoisomers. For the D-ketohexoses, there are 2^(3) = 8 possible stereoisomers, which exist as four pairs of enantiomers. These are D-psicose, D-fructose, D-sorbose, and D-tagatose, along with their corresponding L-enantiomers. researchgate.net The specific arrangement of the hydroxyl groups at these chiral centers defines the identity and properties of each sugar.

In aqueous solution, this compound exists in equilibrium between its open-chain form and several cyclic isomers. The formation of these cyclic structures occurs through an intramolecular hemiketal reaction, where one of the hydroxyl groups attacks the ketone carbonyl at the C2 position. This cyclization creates a new chiral center at C2, the anomeric carbon, leading to the formation of α and β anomers. The most prevalent cyclic forms are the five-membered ring structures, known as furanoses, and the six-membered ring structures, known as pyranoses.

Research has shown that in an aqueous solution, the various isomers of D-fructose are present in a dynamic equilibrium. The mixture is predominantly composed of the pyranose forms, with β-D-fructopyranose being the most abundant at approximately 70%, followed by β-D-fructofuranose at about 22%. The remaining percentage consists of α-D-fructopyranose, α-D-fructofuranose, and the open-chain keto-D-fructose. chegg.com

The stereochemical configuration of the chiral centers in the open-chain form of the four D-ketohexoses is crucial for their classification. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each chiral center.

Stereochemical Configurations of D-Ketohexoses

Compound NameC3 ConfigurationC4 ConfigurationC5 Configuration
D-PsicoseRRR
D-FructoseSRR
D-SorboseRSR
D-TagatoseSSR

This table presents the absolute configurations of the chiral centers for the open-chain form of the four D-ketohexoses.

The conformational analysis of these isomers reveals that the pyranose rings typically adopt a chair conformation to minimize steric strain. For β-D-fructopyranose, the most stable conformation in the gas phase has been determined to be the ²C₅ chair form. This stability is attributed to a network of intramolecular hydrogen bonds. chegg.com In solution, the conformational preferences can be influenced by solvent interactions. The furanose rings are not planar and adopt envelope or twist conformations to alleviate strain.

The different isomeric and conformational forms of this compound and its related compounds exhibit distinct physical and chemical properties, which are a direct consequence of their three-dimensional structures.

Structural Parameters of Fructose Isomers

IsomerParameterValueSource
β-D-Fructopyranose (Gas Phase)Rotational Constant A (MHz)2637.7 chegg.com
Rotational Constant B (MHz)2073.4 chegg.com
Rotational Constant C (MHz)1537.9 chegg.com
α-D-Fructofuranose (Crystalline)Bond Angle (C2-O2-C5)~108°General textbook values
Dihedral Angle (H-C4-C5-H)Varies with conformationGeneral textbook values
β-D-Fructofuranose (Crystalline)Bond Angle (C2-O2-C5)~108°General textbook values
Dihedral Angle (H-C4-C5-H)Varies with conformationGeneral textbook values

This table provides some of the determined and typical structural parameters for different isomers of fructose. The values for furanose forms are general approximations as they exhibit significant flexibility.

Fructose-Specific Kinases and Phosphorylation Mechanisms

The initial and committing step in fructose metabolism is its phosphorylation, a reaction catalyzed by specific kinases. This process effectively traps the molecule within the cell for subsequent catabolism. Unlike glucose metabolism, the primary pathway for fructose phosphorylation bypasses the main rate-limiting step of glycolysis catalyzed by phosphofructokinase-1 (PFK-1). nih.govmicrobenotes.com This lack of a negative feedback loop results in a more rapid flux of fructose through the initial metabolic steps compared to glucose. nih.govnih.gov

Ketohexokinase (KHK), also known as fructokinase, is the principal enzyme responsible for the phosphorylation of fructose in mammals. nih.govnih.gov It catalyzes the transfer of a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to the C1 position of fructose, yielding fructose-1-phosphate (B91348) (F1P) and adenosine diphosphate (ADP). wikipedia.org

The specificity and high affinity of KHK for fructose ensure its efficient capture. The Michaelis constant (Km) of KHK for fructose is approximately 0.5 mM, which is significantly lower than that of hexokinase IV (glucokinase) for fructose (12 mM). wikipedia.org This kinetic advantage dictates that the vast majority of intracellular fructose is directed into the KHK pathway. wikipedia.orgthemedicalbiochemistrypage.org

Two primary isoforms of KHK exist: KHK-C and KHK-A. KHK-C is predominantly expressed in the liver, intestine, and kidney and exhibits a high affinity for fructose, making it the main driver of fructose metabolism. themedicalbiochemistrypage.orgnih.gov KHK-A is expressed more ubiquitously but has a much lower affinity for the substrate. nih.gov The rapid phosphorylation of fructose by KHK-C can lead to a swift depletion of intracellular ATP and inorganic phosphate. wikipedia.orgnih.gov This is because the subsequent cleavage of F1P by aldolase (B8822740) B is a slower reaction, causing a temporary accumulation of the phosphorylated intermediate. wikipedia.orgjci.org This ATP consumption can, in turn, stimulate purine degradation pathways, leading to the formation of uric acid. nih.gov

Enzyme/IsoformPrimary LocationSubstrate Affinity (Km for Fructose)Key Characteristics
Ketohexokinase (KHK-C) Liver, Kidney, Small Intestine~0.5 mM wikipedia.orgHigh affinity; primary enzyme for dietary fructose metabolism. themedicalbiochemistrypage.orgnih.gov
Ketohexokinase (KHK-A) UbiquitousHigh (lower affinity than KHK-C) nih.govLower affinity for fructose compared to KHK-C. nih.gov
Hexokinase IV (Glucokinase) Liver, Pancreas~12 mM wikipedia.orgLow affinity for fructose; primarily phosphorylates glucose. wikipedia.org
Hexokinase I & II Muscle, Adipose TissueHigh (lower affinity than for glucose)Can phosphorylate fructose to fructose-6-phosphate (B1210287). nih.govnih.gov

In contrast to mammalian systems, plant fructokinases (FRKs) phosphorylate fructose at the C6 position, producing fructose-6-phosphate (F6P), which is a direct intermediate of glycolysis. frontiersin.orgnih.gov This fundamental difference highlights a divergent evolutionary path for fructose metabolism between kingdoms.

Plants possess multiple FRK isozymes, which are differentially expressed in various tissues and exhibit distinct biochemical properties. wikipedia.orgfrontiersin.org These enzymes are located in both the cytoplasm and in plastids. oup.com Research on tomatoes, for instance, has identified two key isozymes, Frk 1 and Frk 2. Frk 2 shows a higher affinity for fructose but is subject to substrate inhibition at high fructose concentrations, a regulatory mechanism not observed in Frk 1. wikipedia.org Similarly, studies in Arabidopsis thaliana have characterized a family of seven active FRKs (FRK1-7), most of which are inhibited by high levels of fructose. nih.gov This substrate inhibition is thought to be a mechanism to regulate carbon flux into various metabolic pathways. oup.com

Substrate specificity studies in conifers have also confirmed the presence of distinct glucokinases and fructokinases, further establishing that plants utilize specialized enzymes for the phosphorylation of different hexoses. pbsociety.org.pl The affinity of plant hexokinases for glucose is substantially higher than for fructose, suggesting that FRKs are the primary enzymes for fructose phosphorylation in vivo. oup.com

Aldolases and Isomerases Involved in Fructose Metabolism

Following phosphorylation, the fructose backbone is cleaved by an aldolase. Concurrently, isomerases play a vital role in the interconversion of various hexose (B10828440) phosphates, linking fructose metabolism with other central metabolic pathways.

Aldolase B is the crucial enzyme in the liver, kidney, and intestine that cleaves the fructose-1-phosphate generated by KHK. nih.govwikipedia.org This reaction yields two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. gssiweb.orgmicrobenotes.com

Aldolase B is a class I aldolase, and its catalytic mechanism is characterized by the formation of a Schiff base intermediate. wikipedia.orgbu.edu The process begins when the ε-amino group of a specific lysine (B10760008) residue (Lys229) in the active site acts as a nucleophile, attacking the carbonyl carbon of the open-chain form of F1P. proteopedia.org This leads to the formation of a protonated Schiff base. The positive charge of this intermediate facilitates the aldol (B89426) cleavage of the bond between C3 and C4, releasing glyceraldehyde. wikipedia.orgproteopedia.org The remaining three-carbon unit is then released as DHAP following tautomerization and hydrolysis of the Schiff base, which regenerates the free enzyme. proteopedia.org While Aldolase B can also cleave the glycolytic intermediate fructose-1,6-bisphosphate (FBP), it shows no significant preference between F1P and FBP, unlike Aldolase A (muscle) and Aldolase C (brain), which preferentially cleave FBP. wikipedia.orgwikipedia.org

Isomerases are enzymes that catalyze the intramolecular rearrangement of molecules. In the context of fructose metabolism, phosphoglucose (B3042753) isomerase and phosphomannose isomerase are significant for their roles in linking hexose phosphate pools.

Phosphoglucose Isomerase (PGI) , also known as glucose-6-phosphate isomerase, catalyzes the reversible conversion of glucose-6-phosphate (G6P) to fructose-6-phosphate (F6P). wikipedia.org This reaction is fundamental to both glycolysis and gluconeogenesis. Mechanistic studies using isotopic tracers have shown that the reaction proceeds through a cis-enediol intermediate, involving the transfer of a proton that exchanges with the solvent. wikipedia.orgresearchgate.net

Phosphomannose Isomerase (PMI) , or mannose-6-phosphate (B13060355) isomerase, catalyzes the interconversion of mannose-6-phosphate (M6P) and F6P. wikipedia.org Research has demonstrated the remarkable stereospecificity of these isomerases. Of the two hydrogen atoms on the first carbon of F6P, one is specifically removed by PGI, while the other is specifically removed by PMI. researchgate.net This highlights how two different enzymes can act on the same substrate to produce different isomers through highly specific catalytic mechanisms. Fructose-1-phosphate has been identified as a competitive inhibitor of PMI, a finding of significance in understanding metabolic regulation. nih.govnih.gov

Intermediary Metabolism Research Involving Fructose (at cellular/molecular level)

The triose phosphates generated from the cleavage of F1P—DHAP and glyceraldehyde—serve as the entry points into central metabolism. DHAP can be directly isomerized to glyceraldehyde-3-phosphate (G3P) by triosephosphate isomerase. The glyceraldehyde, however, must first be phosphorylated to G3P by triokinase, a reaction that consumes another molecule of ATP. gssiweb.orgthemedicalbiochemistrypage.org

Once formed, G3P and DHAP can be directed into several metabolic fates at the cellular level:

Gluconeogenesis: The triose phosphates can be utilized as substrates for the synthesis of glucose and subsequently stored as liver glycogen. wikipedia.orgnih.gov

Glycolysis: They can proceed through the lower stages of the glycolytic pathway to be oxidized to pyruvate. nih.gov This process generates ATP and NADH.

Lipogenesis: Pyruvate can be decarboxylated to acetyl-CoA, which is a primary building block for the de novo synthesis of fatty acids, triglycerides, and very-low-density lipoproteins (VLDL). wikipedia.orgnih.govbohrium.com The rapid and unregulated flux of fructose carbons can provide a substantial amount of substrate for this pathway. nih.gov

At the molecular level, fructose metabolism has significant regulatory implications. The accumulation of F1P can act as an allosteric activator for glucokinase by promoting its release from the glucokinase regulatory protein (GKRP). gssiweb.orgthemedicalbiochemistrypage.org This enhances the liver's capacity to take up and phosphorylate glucose. Furthermore, the rapid consumption of ATP by KHK and triokinase can alter the cell's energy status, leading to increased AMP levels. This shift can activate AMP deaminase, channeling purine nucleotides toward degradation and increasing the production of uric acid. nih.govbohrium.com

Fructose Metabolism in Microorganisms and Lower Eukaryotes

Microorganisms exhibit diverse strategies for the catabolism of various carbon sources, including fructose. These pathways are often distinct from those in mammalian cells and are of significant interest for metabolic engineering and understanding host-microbe interactions.

Bacteria primarily utilize the phosphotransferase system (PTS) for fructose uptake and metabolism. nih.gov In this system, fructose is transported into the cell and simultaneously phosphorylated. For example, in Staphylococcus aureus, a fructose PTS involves the membrane-spanning protein FruT, which transports and phosphorylates fructose to fructose-1-phosphate. nih.gov This is then further phosphorylated by 1-phosphofructokinase (FruK) to produce fructose-1,6-bisphosphate, which enters glycolysis. nih.gov In Escherichia coli, fructose can be phosphorylated to fructose-6-phosphate by manno(fructo)kinase, which is then converted to fructose-1,6-bisphosphate by phosphofructokinase. pnas.org

Filamentous fungi, such as Penicillium species, also demonstrate distinct responses to fructose. In Penicillium janczewskii, fructose in the culture medium induces the secretion of β-fructofuranosidases, enzymes that can hydrolyze sucrose. nih.gov Fructose has also been shown to affect the morphology and cell wall composition of this fungus. nih.gov In Penicillium citrinum, fructose serves as an effective nutrient that promotes both fungal growth and the production of secondary metabolites with antifungal activity. nih.govresearchgate.net Metabolomic analysis revealed that fructose supplementation enhances fatty acid biosynthesis while compromising the tricarboxylic acid (TCA) cycle in this organism. nih.gov

OrganismKey Pathway/EnzymeMetabolic Outcome
Staphylococcus aureusPhosphotransferase System (PTS); FruT, FruKFructose is phosphorylated to Fructose-1-phosphate, then to Fructose-1,6-bisphosphate for glycolysis. nih.gov
Escherichia coliManno(fructo)kinase, PhosphofructokinaseFructose is phosphorylated to Fructose-6-phosphate, then to Fructose-1,6-bisphosphate. pnas.org
Penicillium janczewskiiβ-fructofuranosidasesEnzyme secretion is induced by fructose. nih.gov
Penicillium citrinumFatty Acid Biosynthesis PathwaysFructose promotes growth and antifungal activity by increasing fatty acid biosynthesis. nih.gov

The ability of microorganisms to utilize fructose is a key target for metabolic engineering to produce valuable chemicals and biofuels from renewable feedstocks. nih.gov Strategies often focus on improving the co-utilization of multiple carbon sources, such as glucose and fructose derived from sucrose or lignocellulosic biomass. mdpi.com

Key metabolic engineering strategies include:

Pathway Engineering : Overexpressing key enzymes in a metabolic pathway to increase flux towards a desired product. nih.gov

Deletion of Competing Pathways : Removing or downregulating pathways that compete for common precursors, thereby channeling more substrate towards the product of interest. nih.gov

Transporter Engineering : Modifying or introducing transport proteins to enhance the uptake of substrates like fructose or the export of products. nih.gov

Overcoming Carbon Catabolite Repression : In many microbes, the presence of a preferred carbon source like glucose represses the genes needed to metabolize other sugars like fructose. Engineering strategies aim to inactivate the phosphotransferase system or rewire assimilation pathways to enable simultaneous consumption of multiple sugars. mdpi.com

These approaches have been applied to engineer various microbes for the efficient conversion of fructose and other sugars into products like sugar acids, biofuels, and other biochemicals. nih.govmdpi.com

Animal studies have demonstrated that high fructose consumption can significantly alter the composition and function of the gut microbiota, a condition known as dysbiosis. mdpi.com In mouse models, fructose-induced dysbiosis is characterized by shifts in the relative abundance of major bacterial phyla. For example, high-fructose diets have been associated with a decrease in the abundance of Bacteroidetes and an increase in Firmicutes. mdpi.com

Studies on mice genetically engineered to lack the intestinal fructose transporter (GLUT5-KO mice) provide a model for fructose malabsorption. biorxiv.orgcolab.ws When fed a fructose-containing diet, these mice exhibit pronounced gut microbiota shifts and display behaviors indicative of anxiety. biorxiv.orgcolab.wsresearchgate.net This is often accompanied by signs of gut inflammation and neuroinflammation, suggesting a complex interplay between dietary fructose, the gut microbiome, and host physiology. biorxiv.orgcolab.wsresearchgate.net Research has linked fructose-induced gut dysbiosis to impaired intestinal barrier function and increased levels of circulating endotoxins like lipopolysaccharide (LPS), which can trigger inflammatory responses. biorxiv.orgresearchgate.net These findings from animal models highlight the critical role of the gut microbiota in mediating the systemic effects of fructose metabolism. colab.wsresearchgate.net

Advanced Analytical Methodologies for Research Applications

Chromatographic Separations for Complex Research Matrices

Chromatographic techniques are fundamental for isolating 1,3,4,5-Tetrahydroxyhexan-2-one from intricate mixtures such as food products and biological samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound. Due to the lack of a strong UV chromophore in the molecule, specialized detectors are essential for its detection. waters.comresearchgate.net

Refractive Index (RI) Detection: RI detectors are commonly employed for sugar analysis. waters.comijrps.com These detectors measure the difference in the refractive index between the mobile phase and the sample eluting from the column. waters.com An analytical method using an Arc HPLC with an RI detector has been developed for the quantification of allulose in various low-calorie products. waters.com While effective, RI detection requires an isocratic mobile phase, which can present challenges in separating allulose from other sugars in a single run. waters.comijrps.com

Evaporative Light Scattering Detection (ELSD): ELSD is another valuable detection method for non-volatile analytes like this compound. cbs.dkresearchgate.net This detector nebulizes the column effluent, and the resulting aerosol scatters a light beam, with the degree of scattering being proportional to the analyte concentration. researchgate.net Studies have shown that HPLC-ELSD can offer better performance in terms of limits of detection (LODs) compared to HPLC-RID for the analysis of rare sugars, including allulose. cbs.dk For instance, the LOD for allulose with ELSD can be as low as 0.02-0.06 mg·mL⁻¹, whereas with RID it is in the range of 0.1-1.0 mg·mL⁻¹. cbs.dk

Pulsed Amperometric Detection (PAD): When coupled with high-performance anion-exchange chromatography (HPAEC), PAD offers a highly sensitive and selective method for the direct detection of underivatized carbohydrates. researchgate.netmdpi.comantecscientific.com At high pH, carbohydrates become ionized and can be separated on an anion-exchange column. antecscientific.comthermofisher.com The PAD detector then electrochemically oxidizes the analytes on a gold electrode, providing a signal. antecscientific.com This technique has been successfully used to determine D-psicose in various food products. researchgate.netresearchgate.net

Charged Aerosol Detection (CAD): HPLC with a corona charged aerosol detector (CAD) has been utilized for the sensitive analysis of rare sugars, including allulose, in food products and during processing studies like the Maillard reaction. jst.go.jp

Below is an interactive table summarizing the performance of different HPLC detectors for this compound analysis.

DetectorPrincipleAdvantages for this compound AnalysisReported Limits of Detection (LOD)Key Research Applications
Refractive Index (RI)Measures changes in the refractive index of the eluent.Universal detector for non-UV absorbing compounds. waters.com0.1 - 1.0 mg·mL⁻¹ cbs.dkQuantification in beverages and low-calorie products. waters.com
Evaporative Light Scattering (ELSD)Detects light scattered by analyte particles after solvent evaporation.More sensitive than RI for some applications, gradient compatible. cbs.dkresearchgate.net0.02 - 0.06 mg·mL⁻¹ cbs.dkSimultaneous determination of multiple rare sugars in food. cbs.dk
Pulsed Amperometric (PAD)Electrochemical detection of analytes at a gold electrode.High sensitivity and selectivity for underivatized carbohydrates. researchgate.netmdpi.comantecscientific.comLinear range of 5 to 150 µg/ml reported for D-psicose. researchgate.netresearchgate.netAnalysis in complex food matrices and biological samples. researchgate.netmdpi.com
Charged Aerosol (CAD)Measures charge transferred from a corona discharge to analyte particles.Provides a consistent response for non-volatile analytes. jst.go.jpNot explicitly stated in the provided context.Stability studies of rare sugars in food processing. jst.go.jp

Gas chromatography (GC) is a powerful separation technique, but due to the low volatility of sugars like this compound, derivatization is a necessary step to increase their volatility and thermal stability. nih.govub.edu This process involves chemically modifying the hydroxyl groups of the sugar.

Silylation: A common derivatization technique is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. researchgate.netd-nb.info This is often achieved using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govd-nb.info The resulting TMS derivatives are volatile and can be readily analyzed by GC-MS. researchgate.net This method has been used to identify D-psicose in various plant species. researchgate.net

Oxime-TMS Derivatization: To address the issue of multiple anomeric forms in solution, a two-step derivatization involving oximation followed by silylation is often employed. researchgate.netplos.org Oximation converts the ketone group into an oxime, which reduces the number of isomers and simplifies the resulting chromatogram. researchgate.net This is followed by silylation of the remaining hydroxyl groups. plos.org

The table below details common derivatization methods for the GC-MS analysis of this compound.

Derivatization MethodReagentsPurposeResearch Findings
SilylationN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). nih.govd-nb.infoIncreases volatility and thermal stability by converting hydroxyl groups to TMS ethers. researchgate.netSuccessfully applied to identify D-psicose in Allium species. researchgate.net
Ethoximation-SilylationO-Ethylhydroxylamine hydrochloride followed by a silylating agent. researchgate.netReduces the number of isomers by converting the ketone to an oxime prior to silylation, leading to simpler chromatograms. researchgate.netAn optimized pre-capillary ethoximation-silylation GC/MS method was developed for the determination of monosaccharides and disaccharides. researchgate.net
Mercaptalation-SilylationEthanthiol followed by a silylating agent. nih.govd-nb.infoConverts aldoses and ketoses into acyclic mercaptals before silylation. nih.govUsed in the analysis of saccharide materials in paint samples. nih.govd-nb.info

Ion chromatography, particularly high-performance anion-exchange chromatography (HPAEC) with pulsed amperometric detection (PAD), is a highly effective technique for the analysis of carbohydrates without the need for derivatization. thermofisher.comeurofins.com This method takes advantage of the weakly acidic nature of the hydroxyl groups of carbohydrates, which can be ionized at high pH, allowing for their separation on a strong anion-exchange column. antecscientific.comthermofisher.com

HPAEC-PAD has been established as a reliable method for determining D-psicose content in various matrices, including raisins. mdpi.com The technique offers high sensitivity and selectivity, enabling the quantification of this compound even in the presence of other sugars. mdpi.comthermofisher.com An official method of analysis (AOAC 2018.16) based on ion chromatography has been developed for the measurement of allulose and other sugars in a wide range of food products. eurofins.com

Spectroscopic Techniques for Structural and Quantitative Analysis in Research

Spectroscopic methods are indispensable for the structural elucidation and quantitative analysis of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of molecules in solution, including the different anomeric forms of sugars. nih.govresearchgate.net For this compound, NMR can distinguish between its various cyclic forms (furanose and pyranose) and their α and β anomers. researchgate.net

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for identification and structural analysis. When coupled with a separation technique like GC or HPLC, MS becomes a highly specific and sensitive analytical tool.

Fragmentation Studies: In MS, molecules are ionized and then fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, analysis of the fragments produced from its derivatized forms (e.g., TMS ethers) in GC-MS can confirm its identity.

Isotopic Labeling: Isotopic labeling studies, where atoms in the molecule are replaced with their heavier isotopes (e.g., ¹³C or ²H), are valuable for investigating reaction mechanisms. researchgate.netrsc.org For instance, by using isotopically labeled glucose or fructose (B13574), researchers can trace the pathways of isomerization reactions that produce allulose. researchgate.netrsc.org These studies have helped to elucidate the mechanisms of both enzymatic and chemical conversions.

Infrared (IR) and Ultraviolet (UV) Spectroscopy for Characterization

Infrared (IR) and Ultraviolet (UV) spectroscopy are fundamental analytical techniques used for the structural characterization of this compound, commonly known as fructose.

Infrared (IR) Spectroscopy IR spectroscopy is particularly sensitive to the vibrational modes of functional groups, making it a powerful tool for identifying the structural features of fructose. The IR spectrum of fructose is characterized by distinct absorption bands corresponding to its various functional groups. Studies using mid-infrared attenuated total reflectance (MIR-ATR) spectroscopy on aqueous solutions of fructose have been instrumental in identifying different hydrate (B1144303) forms of the sugar. acs.org The principal spectral differences that allow for characterization are found in the C-O stretching region, which is typically observed around 1050 cm⁻¹. acs.orgresearchgate.net

Detailed analyses of polycrystalline D-fructose have identified specific spectral regions of interest cdnsciencepub.com:

OH Stretching Region (3650–3100 cm⁻¹): This broad region is characteristic of the multiple hydroxyl (-OH) groups present in the fructose molecule and is influenced by extensive hydrogen bonding.

CH Stretching Region (3000–2800 cm⁻¹): This region contains bands arising from the C-H bond vibrations within the molecule.

These spectral features are highly sensitive to small structural changes, allowing for detailed characterization. cdnsciencepub.com

Ultraviolet (UV) Spectroscopy Direct UV spectroscopy of carbohydrates like fructose is challenging due to the lack of strong chromophores that absorb in the conventional UV range (200-400 nm). However, advancements in instrumentation have enabled detection in the far-ultraviolet (FUV) region. Research has shown that the absorption peak for fructose in the liquid phase is located at approximately 178 nm. nih.gov Using a specialized FUV-absorbance detector, a detection limit of 33 μM for fructose has been achieved at 180 nm. nih.gov

Indirect UV-Vis spectrophotometric methods have also been developed. One such method involves the oxidation of fructose, followed by complexation of the by-products with a reagent like 2-thiobarbituric acid. The resulting complex can be monitored by UV-Vis spectroscopy to quantify the sugar. ccsenet.org Another common approach, particularly in enzymatic assays, is to measure the change in absorbance of a cofactor like NADH or NADPH at 340 nm, which is proportional to the fructose concentration. sigmaaldrich.commt.com

Near-Infrared (NIR) Spectroscopy for Research Quantification

Near-Infrared (NIR) spectroscopy has emerged as a rapid, non-destructive, and cost-effective analytical tool for the quantification of fructose in research applications. eviko.huresearchgate.net This technique measures the overtones and combination bands of fundamental molecular vibrations, particularly those associated with –OH, –CH, and –NH functional groups, which are abundant in sugars. eviko.hu The NIR spectral region typically spans from 800 to 2500 nm (12500–4000 cm⁻¹). eviko.hu

The quantification of fructose, often in the presence of other sugars like glucose and sucrose (B13894), is achieved by developing calibration models using multivariate analysis techniques such as partial least squares (PLS) regression. eviko.hunih.gov These models correlate the NIR spectral data with fructose concentrations determined by a reference method, such as high-performance liquid chromatography (HPLC).

Research has demonstrated the high accuracy of NIR spectroscopy for fructose quantification in various matrices, including aqueous solutions of sweeteners and fruit juices. eviko.hunih.gov The first overtone of the O–H stretching vibration for fructose is a key absorption band found at 1433 nm. eviko.hu Studies have successfully used different wavelength ranges to build robust prediction models. For instance, a combination of wavelengths within the C-H and O-H bands can reliably quantify individual sugars. tandfonline.com

The performance of NIR spectroscopy in fructose quantification is often evaluated by the coefficient of determination (R²) and the root-mean-square error of prediction (RMSEP). High R² values (often >0.90) and low RMSEP values indicate a strong correlation and high accuracy of the model. eviko.hunih.govtandfonline.com

Sample TypeWavelength Range (nm)ModelR² (Prediction)RMSEPReference
Aqueous Sugar SolutionsNot SpecifiedPLSR>0.90Not Specified eviko.hu
Aqueous Sugar Solutions360 - 1100PLS0.9950.631 ºBrix tandfonline.com
Intact ApplesNot SpecifiedPLS0.9680.298 g/100g nih.gov
Fruit JuicesNot SpecifiedPLSR0.963Not Specified eviko.hu

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality Studies

As a chiral molecule, this compound exhibits optical activity, a property that can be investigated using Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy. These techniques provide detailed information about the three-dimensional structure and stereochemistry of the molecule.

Circular Dichroism (CD) CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.orglibretexts.org This technique is exquisitely sensitive to the molecular asymmetry of biomolecules. While CD is widely used to determine the secondary structure of proteins and nucleic acids, it is also applicable to smaller chiral molecules like fructose. wikipedia.org The interaction of fructose with other molecules, such as enzymes or synthetic receptors, can induce changes in the CD spectrum, providing insights into binding mechanisms and conformational changes. pnas.orgrsc.org For example, induced CD effects have been used to study the complexation of saccharides with synthetic host molecules, where the helicity of the resulting complex can be determined. pnas.org

Optical Rotatory Dispersion (ORD) ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. youtube.com Fructose is a dextrorotatory compound, meaning it rotates the plane of polarized light in a clockwise direction. youtube.com ORD provides information about the absolute configuration and conformation of chiral molecules. The ORD curve of a sugar can be plotted and analyzed using theoretical models like the Drude equation, which relates the optical rotation to the wavelengths of electronic transitions. acs.org By measuring the optical rotation at several different wavelengths, the constants for the Drude equation can be determined, allowing for the full ORD curve to be plotted. acs.orgalifeee.co.uk This technique has been used in research settings with both commercial and custom-built polarimeters to study the optical properties of fructose and other sugars in solution. acs.orgresearchgate.net

Enzymatic Assays for Specific Fructose Detection and Quantification in Research

Enzymatic assays are widely utilized for the specific and accurate quantification of fructose in various research applications. The high specificity of enzymes allows for the determination of fructose even in complex mixtures containing other structurally similar sugars. ucdavis.edu These assays are typically based on spectrophotometric or fluorometric detection, where the change in absorbance or fluorescence is directly proportional to the initial fructose concentration. sigmaaldrich.comucdavis.edu

The most common enzymatic method for fructose determination involves a series of coupled reactions. sigmaaldrich.comoiv.int The general principle is as follows:

Phosphorylation: Fructose is first phosphorylated by the enzyme hexokinase (HK) in the presence of adenosine (B11128) triphosphate (ATP) to form fructose-6-phosphate (B1210287) (F6P).

Isomerization: The F6P is then converted into glucose-6-phosphate (G6P) by the enzyme phosphoglucose (B3042753) isomerase (PGI).

Oxidation and Detection: The G6P is oxidized by the enzyme glucose-6-phosphate dehydrogenase (G6PDH), which concurrently reduces a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺) to NADPH or nicotinamide adenine dinucleotide (NAD⁺) to NADH. The increase in absorbance from the formation of NADPH or NADH is measured spectrophotometrically at 340 nm and is stoichiometric with the amount of fructose in the sample. sigmaaldrich.comucdavis.edu

Coupled Enzyme Systems for Fructose Measurement in Bio-samples (Non-Human Clinical)

Coupled enzyme systems are the cornerstone of fructose quantification in various non-human biological samples, such as those from food science, fermentation, and plant biology research. ucdavis.eduacs.org These systems offer high sensitivity and specificity, making them ideal for measuring fructose in complex matrices like fruit juices, honey, and wine. mt.comucdavis.edu

The reaction cascade involving hexokinase, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase is a robust and widely adopted coupled system. oiv.int Commercial kits based on this principle are readily available and provide reagents optimized for these reactions. sigmaaldrich.comweberscientific.com The specificity of the coupling enzymes is crucial to avoid false-positive signals, especially when analyzing natural substrates that may contain a variety of different sugars. acs.org Research has focused on validating these downstream detection cascades to ensure that the coupling reaction is not the rate-limiting step and that the enzymes are highly specific for the monosaccharide of interest. acs.org For instance, these assays are particularly useful for determining low levels of residual fructose in dry wines after fermentation or for studying sugar metabolism in plant extracts. ucdavis.edu

Biosensor Development for Research-Grade Fructose Sensing

The development of biosensors for fructose detection is an active area of research, aiming to create rapid, sensitive, and portable analytical devices. These research-grade biosensors typically employ an enzyme that specifically interacts with fructose, coupled with a transducer that converts the biological recognition event into a measurable signal, most commonly an electrical one.

The enzyme most frequently used in these biosensors is fructose dehydrogenase (FDH), which catalyzes the oxidation of D-fructose. nih.govnih.gov A key area of development is in "third-generation" biosensors, which are based on direct electron transfer (DET) between the enzyme's active site and the electrode surface. nih.govcnr.it This eliminates the need for a mediating molecule, simplifying the sensor design and improving response time.

To enhance sensor performance, researchers utilize advanced materials:

Nanomaterials: Nanoparticles (e.g., gold nanoparticles), carbon nanotubes, and mesoporous carbon are used to modify electrode surfaces. nih.govnih.gov These materials provide a high surface-to-volume ratio, which increases enzyme loading, and possess excellent conductive properties that facilitate efficient electron transfer. cnr.itresearchgate.net

Modified Electrodes: Electrodes can be functionalized with specific chemical groups (e.g., thiols) to promote favorable enzyme immobilization and orientation, ensuring the enzyme's active site is accessible and stable. nih.gov

These advancements have led to the development of highly sensitive and selective fructose biosensors with low detection limits and wide linear ranges, suitable for analysis in diverse samples. nih.govnih.gov

Biosensor PlatformEnzymeLinear RangeLimit of Detection (LOD)Reference
Aryl Thiol Modified Porous Gold ElectrodeFructose Dehydrogenase (FDH)0.05 - 5 mM0.3 µM nih.gov
Stencil-Printed Mesoporous Carbon ElectrodeFructose Dehydrogenase (FDH)1 - 250 µM0.16 µM nih.govcnr.it
Stencil-Printed Carbon Black ElectrodeFructose Dehydrogenase (FDH)2 - 500 µM0.35 µM nih.govcnr.it
Nanoporous Gold Electrode with DiaphoraseFructose Dehydrogenase (FDH)5 - 100 µM0.8 µM researchgate.net

Applications in Chemical and Biochemical Research Non Biomedical/non Food

Fructose (B13574) as a Chiral Building Block in Organic Synthesis

The inherent chirality of fructose makes it an attractive and cost-effective starting material for the synthesis of complex, stereospecific molecules. thieme-connect.comnih.gov This is particularly valuable in the development of fine chemicals and pharmaceutical intermediates where specific stereoisomers are often required for desired activity.

Synthesis of Stereospecific Fine Chemicals and Pharmaceuticals Intermediates (Research Scale)

Fructose serves as a chiral pool starting material, providing a readily available source of defined stereochemistry for the synthesis of a variety of complex organic molecules. Researchers have successfully utilized fructose derivatives to synthesize other important carbohydrate building blocks. For instance, a straightforward method has been reported for the conversion of D-fructose into 2-deoxy-L-ribose, a crucial component of deoxyribonucleic acid (DNA). nih.gov This multi-step synthesis highlights the utility of fructose in accessing valuable chiral molecules that would be challenging to produce through other means. nih.gov

Precursor for Bio-based Polymer Monomers Research

The global push for sustainable alternatives to petroleum-based products has spurred research into bio-based polymers. Fructose is a key feedstock in this area, serving as a precursor for the synthesis of various monomers. One of the most significant fructose-derived monomers is 2,5-furandicarboxylic acid (FDCA). researchgate.net FDCA is considered a promising bio-based substitute for terephthalic acid, a major component in the production of polyethylene (B3416737) terephthalate (B1205515) (PET). specialchem.com The conversion of fructose to FDCA typically involves dehydration to 5-hydroxymethylfurfural (B1680220) (HMF), followed by oxidation. specialchem.com

Research has focused on developing efficient catalytic processes for these transformations. researchgate.net The resulting FDCA can then be polymerized with diols, such as ethylene (B1197577) glycol, to produce polyethylene furanoate (PEF), a bio-based polyester (B1180765) with properties comparable or even superior to PET, including better barrier properties. specialchem.com Beyond FDCA, fructose can be used to synthesize other furan (B31954) derivatives and vinylized products that can act as monomers for polymerization, opening avenues for a wide range of bio-based polymers with tailored properties. researchgate.netresearchgate.net

Research on Fructose-Derived Materials and Catalysts

The chemical structure of fructose lends itself to the creation of novel materials and catalysts with unique properties and applications in research.

Hydrothermal Carbonization of Fructose for Carbon Materials Research

Hydrothermal carbonization (HTC) is a process that converts biomass, including fructose, into carbonaceous materials known as hydrochar. researchgate.net This process is conducted in water at elevated temperatures and pressures. Fructose is often used as a model compound in HTC research because it readily converts to hydrochar under relatively mild conditions. researchgate.netacs.org

The resulting carbon materials from fructose HTC are typically composed of carbon spheres with hydroxyl groups on their surface, which imparts good water dispersibility. researchgate.net Research has shown that the size of these carbon particles can be controlled by factors such as the presence of salts, which influence the ionic strength of the reaction medium. researchgate.netacs.org Studies have also investigated the kinetics and growth mechanism of hydrochar formation from fructose, revealing that particle growth is not directly tied to the rate of hydrochar formation, suggesting a coalescence-driven mechanism. acs.org These carbon materials derived from fructose are being explored for various research applications.

Development of Fructose-Based Organocatalysts

Fructose and its derivatives are being investigated as scaffolds for the development of chiral organocatalysts. These catalysts are advantageous because they are derived from a renewable resource and can promote enantioselective reactions. For example, β-amino alcohols derived from D-fructose have been synthesized and evaluated as chiral ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes. mdpi.com These fructose-based ligands have demonstrated excellent catalytic activity, achieving high conversion rates and enantioselectivities. mdpi.com

Furthermore, research has explored the use of organocatalysts for the dehydration of fructose to produce valuable platform chemicals like 5-hydroxymethylfurfural (HMF). nih.govnih.govacs.org For instance, a series of imidazolium- and pyridinium-based zwitterions with sulfonate groups have been shown to be highly efficient neutral organocatalysts for this conversion under mild conditions. nih.gov The catalytic activity is attributed to the cooperative effect of the positively charged cation and the negatively charged sulfonate group. nih.govnih.gov

Fundamental Studies on Carbohydrate-Protein Interactions

Fructose plays a role in fundamental research aimed at understanding the intricate interactions between carbohydrates and proteins, which are central to many biological processes. nih.gov Although fructose is less commonly found in mammalian glycoproteins compared to other sugars, its non-enzymatic reactions with proteins are a subject of study. rsc.org

In the context of bacterial metabolism, the interaction between the fructose-metabolizing enzyme, fructose-1-kinase (FruK), and the central transcription regulator, Cra, in Escherichia coli has been investigated. biorxiv.org Research has shown that Cra and FruK form a tight protein-protein complex, and this interaction is enhanced in the presence of fructose-1,6-bisphosphate. biorxiv.org These findings suggest a more complex regulatory role for FruK beyond its known function in fructose catabolism and provide insights into how bacteria regulate their metabolism in response to different sugar sources. biorxiv.org

Studies on the stereospecificity of protein binding sites also utilize fructose and its analogues. For example, researchers have explored the stereospecificity of the fructose 2,6-bisphosphate binding site on the enzyme 6-phosphofructo-1-kinase using various structurally locked analogues. nih.gov These studies help to elucidate the specific structural requirements for ligand binding and activation of the enzyme. nih.gov

Lectin Binding Studies with Fructose Ligands

Lectins are a class of proteins that exhibit high specificity in binding to carbohydrate structures, playing crucial roles in various biological processes. The study of these interactions is fundamental to understanding cellular recognition and communication. Synthetic fructose analogues, such as D-psicose and D-tagatose, serve as precise probes to elucidate the binding specificities of fructose-recognizing lectins.

While extensive research has been conducted on lectins that bind to more common sugars like glucose and mannose, the interactions with fructose and its isomers are a growing area of investigation. nih.gov Studies utilizing fructose analogues help to map the fine specificities of lectin binding pockets, revealing how subtle changes in the stereochemistry of the sugar molecule can significantly impact binding affinity. This knowledge is critical for the development of highly specific molecular probes for various research applications.

Table 1: Lectin Specificity for Fructose and its Analogues

Lectin SourceCommon NameKnown Carbohydrate SpecificityPotential for Binding Fructose Analogues
Galanthus nivalisGNAHigh-mannose N-glycansMay exhibit cross-reactivity with certain fructose isomers due to structural similarities.
Musa acuminataBanana LectinFructose, Glucose, MannoseHigh potential for binding studies with D-psicose and D-tagatose to further define binding pocket geometry. nih.gov
Concanavalin AConAD-mannose, D-glucoseShows some interaction with fructose; analogues can be used to probe the limits of its binding promiscuity. umich.edu

Detailed research findings on the specific binding affinities and kinetics of 1,3,4,5-Tetrahydroxyhexan-2-one isomers with a wide range of lectins are still emerging. However, the available data on fructose-binding lectins suggest that these synthetic analogues are invaluable for dissecting the molecular determinants of carbohydrate recognition.

Glycoconjugate Research and Synthesis

Glycoconjugates, which are complex molecules composed of carbohydrates linked to proteins or lipids, are central to a vast array of biological functions. The synthesis of novel glycoconjugates with tailored structures is a key strategy in glycobiology research to probe their functions and mechanisms of action. This compound, in the form of D-psicose, has been utilized in the synthesis of new glycoconjugates for research purposes.

A notable example is the synthesis of a novel glycoconjugate with a di-ᴅ-psicose anhydride (B1165640) structure. mdpi.comresearchgate.net This research demonstrated that D-psicose can be chemically modified to form a disaccharide with a stable, spiro-tricyclic core. The synthesis was achieved through the caramelization of D-psicose under acidic, anhydrous conditions, resulting in a 32% conversion to the di-ᴅ-psicose anhydride (DPA). mdpi.com

Table 2: Synthesis and Properties of a Di-ᴅ-Psicose Anhydride Glycoconjugate

PropertyValueReference
Molecular FormulaC₁₂H₂₀O₁₀ mdpi.com
Molecular Weight (m/z)324.1055 mdpi.com
Conversion from D-psicose32% mdpi.com
Thermal Stability (Peak Temp.)194.7 °C mdpi.com

This synthetic methodology opens avenues for creating novel disaccharides and, by extension, more complex glycoconjugates incorporating fructose isomers. mdpi.com Such synthetic glycoconjugates are instrumental in a variety of non-biomedical research areas, including the study of carbohydrate-based materials and the development of new tools for glycobiology. The ability to incorporate specific fructose isomers like D-psicose into larger carbohydrate structures allows for the precise investigation of the role of these isomers in the structure and function of glycoconjugates.

Furthermore, the development of methods for the biotransformation of D-tagatose and L-sorbose by enzymes like levansucrase to produce novel oligosaccharides highlights another facet of glycoconjugate research. researchgate.net These tailored carbohydrates, which are resistant to intestinal digestion, can be used as standards and probes in gut microbiota research, a field with significant implications beyond direct biomedical applications, such as in environmental microbiology and biotechnology. researchgate.net

Emerging Research Areas and Future Perspectives

Novel Enzymatic Approaches for Fructose (B13574) Modification

The enzymatic modification of fructose is a burgeoning field with significant implications for the food industry and biotechnology. Researchers are exploring a range of enzymes to convert fructose into other valuable sugars and compounds.

One promising area is the enzymatic conversion of D-fructose to D-allulose, a rare sugar with very low-calorie content. A recently developed method utilizes D-psicose epimerase and L-rhamnulose kinase for this conversion. nih.gov To make this process more economically viable, an ATP regeneration system involving polyphosphate kinase has been coupled with the conversion, achieving a high conversion rate of 99% under optimized conditions and reducing the required amount of expensive ATP. nih.gov

The interconversion of fructose and glucose, a cornerstone of high-fructose corn syrup production, continues to be an area of active research. Enzymes like glucose isomerase, which catalyzes the conversion of D-glucose to D-fructose, are being studied and optimized. oup.comhartfordhospital.org For instance, the use of these enzymes at higher temperatures is known to favor the formation of fructose, resulting in a sweeter product. nih.gov

Furthermore, the metabolism of fructose itself involves a cascade of enzymatic reactions that are being investigated for modification. Key enzymes in this pathway, known as fructolysis, include fructokinase, which phosphorylates fructose to fructose-1-phosphate (B91348), and aldolase (B8822740) B, which cleaves fructose-1-phosphate into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde. wikipedia.orgyoutube.comyoutube.comyoutube.comyoutube.comyoutube.com Understanding and potentially modulating the activity of these enzymes could have significant metabolic implications. maastrichtuniversity.nl

Additionally, research into "deglycating enzymes" has revealed the existence of bacterial enzymes capable of reversing the initial stages of the Maillard reaction, where fructose can react with amino acids. nih.gov These enzymes can break down the condensation product of fructose and lysine (B10760008), suggesting potential applications in mitigating the effects of protein damage by fructose. nih.gov

Table 1: Key Enzymes in Fructose Modification and Metabolism

Enzyme NameFunctionResearch Focus
D-psicose epimeraseConverts D-fructose to D-alluloseProduction of rare, low-calorie sugars
L-rhamnulose kinasePhosphorylates an intermediate in the conversion of D-fructose to D-alluloseUsed in conjunction with D-psicose epimerase
Polyphosphate kinaseRegenerates ATP for enzymatic reactionsCost reduction in enzymatic synthesis
Glucose IsomeraseConverts D-glucose to D-fructose and vice versaHigh-fructose corn syrup production, bioprocessing
Fructokinase (Ketohexokinase)Phosphorylates fructose to fructose-1-phosphateUnderstanding and modulating fructose metabolism
Aldolase BCleaves fructose-1-phosphate into DHAP and glyceraldehydeCentral to the fructolytic pathway
Deglycating enzymesReverse the initial Maillard reaction between fructose and amino acidsPotential for repairing protein damage

Advanced Spectroscopic Techniques for In Situ Fructose Studies

Advanced spectroscopic techniques are providing unprecedented insights into the behavior of fructose in various environments, particularly in solution where it exists as a complex mixture of tautomers (isomers that readily interconvert).

Nuclear Magnetic Resonance (NMR) spectroscopy has been particularly powerful in this regard. 1H NMR spectroscopy has been used to identify and quantify all five tautomers of D-fructose in solution: β-D-fructopyranose, β-D-fructofuranose, α-D-fructofuranose, α-D-fructopyranose, and the keto form. nih.gov This has enabled detailed studies of the mutarotation process, with the activation energy for the conversion of the β-pyranose to furanose forms being determined. nih.gov

13C NMR is another valuable tool for the structural elucidation of carbohydrates, including fructose. researchgate.netresearchgate.netchemicalbook.com It allows for the analysis of fructose and other sugars in complex mixtures, such as fruit pulps dissolved in ionic liquids, providing a window into their composition without extensive sample preparation. researchgate.net

Beyond NMR, other spectroscopic methods are being developed for the analysis of fructose. A novel spectrophotometric method has been reported for the determination of fructose, glucose, and sucrose (B13894) in fruit juices. researchgate.net This method is based on the oxidation of the sugars and subsequent complexation with 2-thiobarbituric acid, which can be monitored by UV-Vis spectroscopy. researchgate.net The integration of various advanced spectroscopic techniques, including infrared, Raman, and fluorescence spectroscopy, with chemometric analysis, is also a growing trend in food analysis, offering rapid and non-destructive ways to assess fructose content and quality. mdpi.com

Table 2: Tautomeric Distribution of D-Fructose in D2O at 20°C as Determined by 1H NMR nih.gov

TautomerDistribution (%)
β-D-fructopyranose68.23
β-D-fructofuranose22.35
α-D-fructofuranose6.24
α-D-fructopyranose2.67
keto0.50

Computational Design of Fructose-Binding Proteins and Enzymes

The field of computational protein design is on the cusp of creating novel proteins and enzymes with tailored functionalities, including the specific binding and catalysis of fructose. While the de novo design of a fructose-specific binding protein has not yet been explicitly reported, the foundational technologies and methodologies are rapidly advancing. nih.govbiorxiv.org

Current research focuses on two main approaches:

De Novo Enzyme Design: Scientists are developing computational methods, such as the hybrid machine learning and atomistic modeling strategy called Riff-Diff, to design enzymes from scratch. biorxiv.org This approach allows for the creation of custom active sites and substrate pockets, which could be tailored to bind fructose and catalyze specific reactions. The successful design of enzymes for reactions like the retro-aldol reaction demonstrates the potential of these methods. biorxiv.org

Computational Modeling of Fructose Metabolism: Detailed computational models of fructose metabolism are being developed to understand the complex network of enzymatic reactions involved in its processing. nih.gov These models can simulate the effects of inhibiting key enzymes like fructokinase on lipid accumulation, providing insights that could guide the design of new therapeutic interventions. nih.gov

The future of this field lies in the convergence of these two areas. By combining the principles of de novo protein design with the detailed understanding of fructose metabolism gained from computational modeling, it will become increasingly feasible to design custom fructose-binding proteins and enzymes for a variety of applications, from biosensors to novel metabolic pathways.

Role of Fructose in Extremophile Metabolism Research

Extremophiles, organisms that thrive in extreme environments, are a treasure trove of unique metabolic adaptations, and the role of fructose in their survival is an active area of investigation.

In some halophilic (salt-loving) Archaea, fructose metabolism follows a modified version of the Embden-Meyerhof-Parnas (EMP) pathway. nih.gov Fructose is first phosphorylated to fructose 1-phosphate by a ketohexokinase, and then further phosphorylated to fructose 1,6-bisphosphate before being cleaved. nih.gov Interestingly, some halophilic archaea may utilize a novel, yet to be identified, enzyme for fructose phosphorylation. nih.gov

The halophilic bacterium Chromohalobacter salexigens has been shown to metabolize fructose through both the Entner-Doudoroff (ED) and the Embden-Meyerhof-Parnas (EMP) pathways. us.es Isotopic labeling studies revealed that the majority of fructose is metabolized via the ED pathway. us.es This dual-pathway capability may provide metabolic flexibility, allowing the organism to adapt to different environmental conditions.

Furthermore, some extremophiles synthesize fructans, which are polymers of fructose. researchgate.net In halophilic microorganisms, these fructans are thought to be important components of biofilms and may play a role in protecting the cells from high salt concentrations. researchgate.net The enzymes responsible for fructan biosynthesis in these organisms, known as fructosyltransferases, are of great interest for their unique properties. researchgate.net

The study of fructose metabolism in extremophiles not only expands our understanding of the diversity of life but also has the potential to uncover novel enzymes and metabolic pathways with applications in biotechnology, particularly for processes that need to be conducted under harsh conditions. nih.govnih.gov

Untapped Potential in Sustainable Chemistry Applications (Fundamental Research)

Fructose, as a readily available and renewable resource derived from biomass, holds immense and largely untapped potential as a feedstock for the production of a wide range of chemicals in the burgeoning field of sustainable chemistry. abo.fisibran.rudtu.dk

A significant area of research is the conversion of fructose into 5-hydroxymethylfurfural (B1680220) (HMF). abo.firsc.org HMF is a versatile platform chemical that can be used to produce biofuels, polymers, and other valuable chemicals that are currently derived from petroleum. abo.fi Researchers are developing efficient and recyclable catalysts, such as sulfonic acid-functionalized metal-organic frameworks (MOFs), to improve the yield and selectivity of the fructose-to-HMF conversion. rsc.org

Fructose is also a promising starting material for the synthesis of levulinic acid (LA), another important bio-based platform chemical. acs.orgacs.org Kinetic studies have shown that fructose is a more efficient precursor for LA synthesis compared to glucose. acs.org

Furthermore, fructose is being explored for the production of "green" plastics. A cost-effective process has been developed to convert fructose into furandicarboxylic acid (FDCA), a precursor to the renewable plastic polyethylene (B3416737) furanoate (PEF). soci.org This process utilizes a plant-derived solvent, making it a more sustainable alternative to the production of petroleum-based plastics like polyethylene terephthalate (B1205515) (PET). soci.org

The development of innovative and cost-effective processes for producing high-purity fructose from sources like sucrose is also a key research goal, as this will further unlock its potential as a chemical feedstock. era-learn.eu As the world seeks to transition away from a fossil fuel-based economy, the fundamental research into the chemical conversion of fructose is paving the way for a more sustainable chemical industry. acs.orgscispace.com

Q & A

Basic Research Questions

Q. What experimental techniques are recommended to determine the predominant tautomeric form of 1,3,4,5-tetrahydroxyhexan-2-one in solution?

  • Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Analyze chemical shifts and coupling constants of hydroxyl and carbonyl protons. For example, the α-furanose tautomer of 6-deoxy-L-psicose (a structurally related compound) was identified via 1H^1H and 13C^{13}C NMR, revealing temperature-dependent conformational equilibria .
  • X-ray Crystallography : Confirm solid-state tautomeric preferences. The crystal structure of 6-deoxy-L-psicose furanose (β-T4 conformation) was resolved using single-crystal X-ray diffraction, highlighting hydrogen-bonding patterns that stabilize specific tautomers .

Q. How can researchers purify this compound from aqueous solutions?

  • Methodological Answer:

  • Crystallization : Recrystallize from aqueous solutions under controlled temperature and solvent evaporation conditions. For example, 6-deoxy-L-psicose formed α-furanose crystals with a cell volume of 742.67 ų when crystallized from water .
  • Chromatographic Techniques : Use preparative HPLC or column chromatography with polar stationary phases (e.g., silica gel or ion-exchange resins) to separate tautomers or impurities.

Advanced Research Questions

Q. What methodologies are suitable for analyzing the temperature-dependent conformational dynamics of this compound?

  • Methodological Answer:

  • Variable-Temperature (VT) NMR : Measure 1H^1H and 13C^{13}C spectra across a temperature range (e.g., 185–423 K) to study rotational barriers of hydroxyl and methyl groups. For analogous compounds, VT-NMR revealed ∆G‡ values of ~17 kcal/mol for isopropyl group rotation .
  • Molecular Orbital (MO) Calculations : Perform density functional theory (DFT) at the B3LYP/6-31G** level to compare energy barriers between tautomers (e.g., A-type vs. I-type conformers). MO studies on imidazoline derivatives validated NMR-derived rotational barriers .

Q. How can researchers resolve contradictions in reported tautomeric stability data for this compound?

  • Methodological Answer:

  • Cross-Validation of Techniques : Compare results from NMR (solution state), X-ray crystallography (solid state), and computational models. For example, the β-T4 furanose conformation of 6-deoxy-L-psicose was confirmed via both crystallography and solution NMR .
  • Systematic Solvent Studies : Investigate solvent polarity effects on tautomer distribution using dielectric constant-dependent NMR analysis.

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